molecular formula C18H24ClN5O3S B3011123 N-(2-chlorophenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide CAS No. 1904082-97-8

N-(2-chlorophenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide

Cat. No.: B3011123
CAS No.: 1904082-97-8
M. Wt: 425.93
InChI Key: JYRXNHOLJKCRIB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C18H24ClN5O3S and its molecular weight is 425.93. The purity is usually 95%.
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Biological Activity

N-(2-chlorophenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide, with CAS number 1904082-97-8 and molecular formula C18H24ClN5O3SC_{18}H_{24}ClN_{5}O_{3}S, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number1904082-97-8
Molecular FormulaC18H24ClN5O3SC_{18}H_{24}ClN_{5}O_{3}S
Molecular Weight425.9 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cell signaling pathways that regulate inflammation and cell proliferation.
  • Modulation of Neuroinflammatory Responses : Similar compounds have shown efficacy in reducing neuroinflammation by inhibiting the activation of microglia and the production of pro-inflammatory cytokines.

Anti-inflammatory Effects

Research has indicated that related pyrazole derivatives possess anti-inflammatory properties. For example, compounds with similar structures have been shown to significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in vitro under inflammatory conditions induced by lipopolysaccharides (LPS) .

Neuroprotective Properties

The neuroprotective potential of pyrazole derivatives has been documented in various studies. A notable study demonstrated that a pyrazole compound effectively protected dopaminergic neurons from LPS-induced neurotoxicity by modulating the NF-kB signaling pathway . This suggests that this compound may exhibit similar protective effects.

Case Study 1: Neuroprotection in Parkinson’s Disease Models

In a study involving MPTP-induced neurotoxicity in mice, a related pyrazole compound demonstrated significant neuroprotection by decreasing the levels of pro-inflammatory cytokines and improving behavioral outcomes . This highlights the potential applicability of this compound in treating neurodegenerative diseases.

Case Study 2: Inhibition of Microglial Activation

Another study focused on the inhibition of microglial activation by pyrazole derivatives showed that these compounds could attenuate the inflammatory response triggered by LPS. The results indicated a reduction in nitric oxide production and inflammatory cytokine release, suggesting a mechanism through which this compound could exert its anti-inflammatory effects .

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN5O3S/c1-13-17(14(2)22(3)21-13)28(26,27)24-10-6-9-23(11-12-24)18(25)20-16-8-5-4-7-15(16)19/h4-5,7-8H,6,9-12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRXNHOLJKCRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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